molecular formula C7H8BrN5 B12948750 5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B12948750
M. Wt: 242.08 g/mol
InChI Key: FVVMPMZBKZJCLQ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the construction of the pyrrolo[2,1-f][1,2,4]triazine core followed by functionalization. One common method starts with pyrrole, which undergoes a series of reactions including bromination, formylation, and amination . The reaction conditions often involve the use of strong bases like sodium hydride and reagents such as bromine and formamidine acetate .

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and safety. The use of commodity chemicals and a two-vessel-operated process can achieve a yield of up to 55% . Safety concerns such as exothermic reactions and the removal of impurities are carefully managed to ensure the production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound .

Scientific Research Applications

5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For instance, in antiviral applications, it targets viral RNA polymerase, inhibiting viral replication . In cancer therapy, it acts as a kinase inhibitor, blocking the activity of enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its bromine and aminomethyl groups make it particularly versatile for further functionalization and application in drug development .

Properties

Molecular Formula

C7H8BrN5

Molecular Weight

242.08 g/mol

IUPAC Name

5-(aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C7H8BrN5/c8-5-1-4(2-9)6-7(10)11-3-12-13(5)6/h1,3H,2,9H2,(H2,10,11,12)

InChI Key

FVVMPMZBKZJCLQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1CN)C(=NC=N2)N)Br

Origin of Product

United States

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